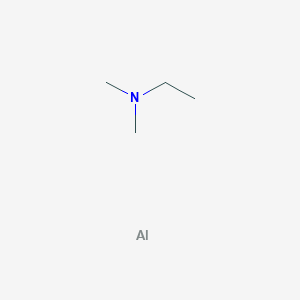
N-Boc-3-methyl-4-piperidinecarboxylic acid
Descripción general
Descripción
“N-Boc-3-methyl-4-piperidinecarboxylic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C12H21NO4 and a molecular weight of 243.30 . The SMILES string representation of the molecule is O=C (OC (C) (C)C)N (CC1)CC (C)C1C (O)=O .
Synthesis Analysis
A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks . In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters .Molecular Structure Analysis
The InChI representation of the molecule is1S/C12H21NO4/c1-8-7-13 (6-5-9 (8)10 (14)15)11 (16)17-12 (2,3)4/h8-9H,5-7H2,1-4H3, (H,14,15) . The InChI key is ZFQQTPBWJCJGSV-UHFFFAOYSA-N . Chemical Reactions Analysis
The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products . Tautomeric NH-pyrazoles prepared from hydrazine hydrate were further N-alkylated with alkyl halides to give 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Boc-3-methyl-4-piperidinecarboxylic acid” include its empirical formula (C12H21NO4), molecular weight (243.30), and its SMILES string representation .Aplicaciones Científicas De Investigación
Drug Designing
Piperidines, including N-Boc-3-methyl-4-piperidinecarboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Novel Heterocyclic Amino Acids
Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .
Inhibition of Cathepsin B
N-Boc-3-methyl-4-piperidinecarboxylic acid can be used as a reactant for the synthesis of antibiotic nitroxoline derivatives, which are known to inhibit cathepsin B .
Sphingosine-1-Phosphate Receptor Agonists
This compound can also be used in the synthesis of sphingosine-1-phosphate receptor agonists . These agonists have potential therapeutic applications in autoimmune and inflammatory diseases.
RhoA Inhibitors for Cardiovascular Disease Therapy
N-Boc-3-methyl-4-piperidinecarboxylic acid can be used in the synthesis of RhoA inhibitors . RhoA is a small GTPase protein known to be involved in the regulation of the actin cytoskeleton in cells. Inhibitors of RhoA have potential applications in the therapy of cardiovascular diseases.
HDAC Inhibitors
This compound can be used in the synthesis of alkyl piperidine and piperazine hydroxamic acids, which act as HDAC inhibitors . HDAC inhibitors have potential applications in cancer therapy.
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
N-Boc-3-methyl-4-piperidinecarboxylic acid is a pharmaceutical intermediate It’s known that it’s used in the synthesis of various drugs , which suggests that its targets could be diverse depending on the final drug it contributes to.
Mode of Action
The mode of action of N-Boc-3-methyl-4-piperidinecarboxylic acid is largely dependent on the drug it is used to synthesize. As an intermediate, it contributes to the overall structure and function of the final drug molecule . Its interaction with its targets and the resulting changes would therefore be determined by the specific drug it is part of.
Biochemical Pathways
The biochemical pathways affected by N-Boc-3-methyl-4-piperidinecarboxylic acid would be determined by the final drug it is used to synthesize. For instance, if it’s used in the synthesis of a drug that acts on the central nervous system, it could potentially affect neurotransmitter pathways .
Result of Action
The molecular and cellular effects of N-Boc-3-methyl-4-piperidinecarboxylic acid’s action would be determined by the specific drug it is used to synthesize. As an intermediate, it contributes to the overall structure and function of the final drug molecule .
Action Environment
The action environment of N-Boc-3-methyl-4-piperidinecarboxylic acid would be the biological environment in which the final drug acts Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability.
Propiedades
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-methyl-4-piperidinecarboxylic acid | |
CAS RN |
512822-50-3, 1414958-09-0 | |
| Record name | N-Boc-3-methyl-4-piperidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)

![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)




